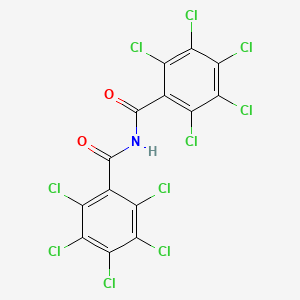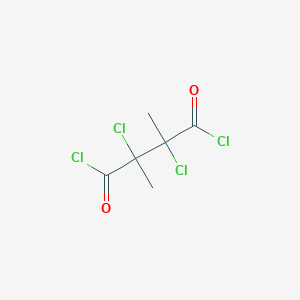
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride is an organic compound with the molecular formula C₆H₈Cl₄O₂. It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine atoms and two methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3-dimethylbutanedioyl dichloride typically involves the chlorination of 2,3-dimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,3-dimethylbutanedioic acid or its derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,3-dimethylbutanedioic acid derivatives.
Reduction: Formation of 2,3-dimethylbutanedioic acid.
Oxidation: Formation of more oxidized derivatives of the compound.
Applications De Recherche Scientifique
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2,3-dimethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks the carboxyl groups.
2,3-Dichloro-2-methylbutane: Similar but with only one methyl group.
2,3-Dichloro-2,3-dimethylbutane: Lacks the carboxyl groups but has a similar carbon skeleton.
Uniqueness
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride is unique due to the presence of both chlorine atoms and carboxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
63596-89-4 |
|---|---|
Formule moléculaire |
C6H6Cl4O2 |
Poids moléculaire |
251.9 g/mol |
Nom IUPAC |
2,3-dichloro-2,3-dimethylbutanedioyl dichloride |
InChI |
InChI=1S/C6H6Cl4O2/c1-5(9,3(7)11)6(2,10)4(8)12/h1-2H3 |
Clé InChI |
GOIVYYRYEKWNKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)(C(C)(C(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)


![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
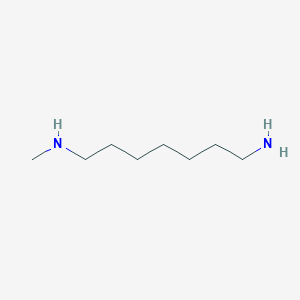
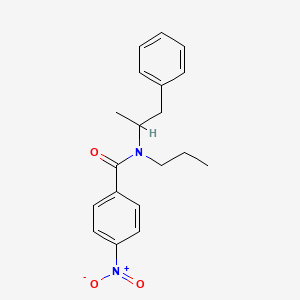
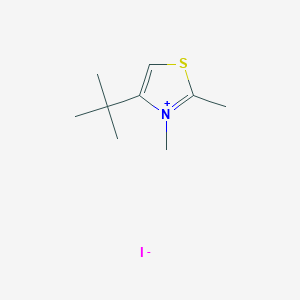
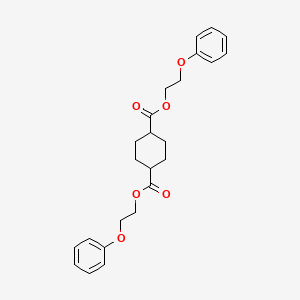
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
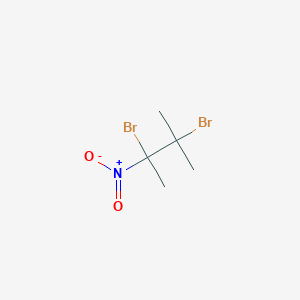
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
